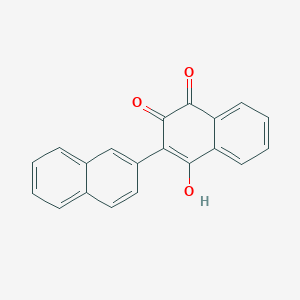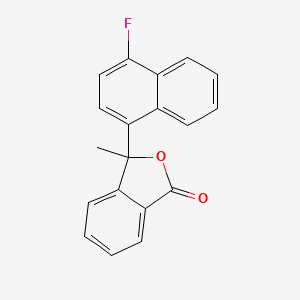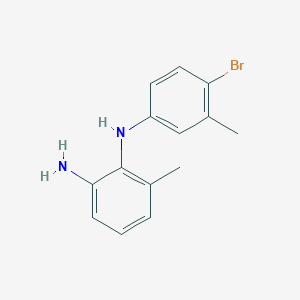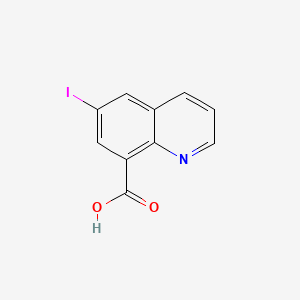
1-Hydroxy-2,2'-binaphthalene-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,2’-binaphthalene-3,4-dione is a chemical compound with the molecular formula C20H12O3 It is a derivative of naphthalene, characterized by the presence of hydroxy and dione functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2’-binaphthalene-3,4-dione can be synthesized through various methods. One common approach involves the self-coupling of 2-naphthol in the presence of oxidizing agents such as potassium persulfate (K2S2O8) in acetic acid (AcOH) and water . This reaction proceeds through the intermediate formation of 1,2-naphthoquinones, which then undergo further condensation to yield the desired product.
Industrial Production Methods: Industrial production methods for 1-Hydroxy-2,2’-binaphthalene-3,4-dione typically involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-2,2’-binaphthalene-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2,2’-binaphthalene-3,4-dione has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2,2’-binaphthalene-3,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects, including antimicrobial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2,2’-binaphthalene-3,4-dione can be compared with other similar compounds, such as:
1,4-Naphthoquinone: A simpler quinone derivative with similar redox properties.
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
Juglone (5-Hydroxy-1,4-naphthoquinone): Another naphthoquinone derivative with notable biological properties.
These compounds share similar chemical structures and reactivity but differ in their specific functional groups and biological activities, highlighting the unique properties of 1-Hydroxy-2,2’-binaphthalene-3,4-dione.
Eigenschaften
CAS-Nummer |
18100-07-7 |
|---|---|
Molekularformel |
C20H12O3 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
4-hydroxy-3-naphthalen-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C20H12O3/c21-18-15-7-3-4-8-16(15)19(22)20(23)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,21H |
InChI-Schlüssel |
VFMNBGNJCNFCTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)

![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)








